Cas no 55556-91-7 (N-Nitroso-4-piperidone)

N-Nitroso-4-piperidone 化学的及び物理的性質

名前と識別子

-

- 4-Piperidinone,1-nitroso-

- 1-nitrosopiperidin-4-one

- N-Nitroso-4-piperidone

- 4-Keto-N-Nitrosopiperidine

- N-Nitroso-4-piperidinone

- EN300-7611819

- 4-Piperidone, 1-nitroso-

- 55556-91-7

- 7XJY9N5TS7

- DTXSID20204109

- CCRIS 5589

- Nitroso-4-piperidone

- 1-Nitroso-4-piperidinone #

- UNII-7XJY9N5TS7

- Nitroso-4-piperidinone

- CHEMBL167647

- 5-21-06-00429 (Beilstein Handbook Reference)

- BRN 0113762

- NITROSO-4-PIPERIDINONE, N-

- ADLADNOVIJYIMA-UHFFFAOYSA-N

- 4-PIPERIDINONE, N-NITROSO-

- 1-Nitroso-4-piperidinone

- 4-Piperidinone, 1-nitroso-

- 1-Nitroso-4-piperidone

- 1Nitroso4piperidone

- DB-216192

- Nitroso4piperidone

- 4Piperidinone, Nnitroso

- DTXCID70126600

- 4Piperidone, 1nitroso

- Nitroso4piperidinone

- 1-Nitroso-4-piperidinone; 4-Keto-N-Nitrosopiperidine; N-Nitroso-4-piperidinone;N-Nitroso-4-piperidone; Nitroso-4-piperidone

- NN-4-P

- NNitroso4piperidinone

-

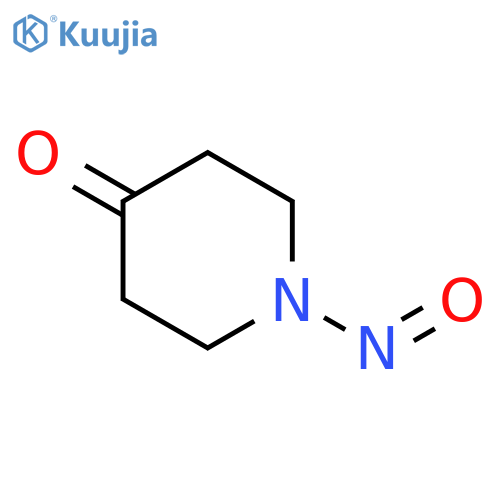

- インチ: InChI=1S/C5H8N2O2/c8-5-1-3-7(6-9)4-2-5/h1-4H2

- InChIKey: ADLADNOVIJYIMA-UHFFFAOYSA-N

- ほほえんだ: C1CN(CCC1=O)N=O

計算された属性

- せいみつぶんしりょう: 128.05864

- どういたいしつりょう: 128.058578

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): _0.5

- トポロジー分子極性表面積: 49.7

じっけんとくせい

- 密度みつど: 1.35±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 61-62 ºC

- ふってん: 237.54°C (rough estimate)

- フラッシュポイント: 143.4°C

- 屈折率: 1.4472 (estimate)

- ようかいど: 溶出度(73 g/l)(25ºC)、

- PSA: 49.74

N-Nitroso-4-piperidone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N545125-250mg |

N-Nitroso-4-piperidone |

55556-91-7 | 250mg |

$ 266.00 | 2023-04-15 | ||

| TRC | N545125-500mg |

N-Nitroso-4-piperidone |

55556-91-7 | 500mg |

$ 448.00 | 2023-09-06 | ||

| Enamine | EN300-7611819-1.0g |

1-nitrosopiperidin-4-one |

55556-91-7 | 95.0% | 1.0g |

$1229.0 | 2025-03-22 | |

| Enamine | EN300-7611819-0.1g |

1-nitrosopiperidin-4-one |

55556-91-7 | 95.0% | 0.1g |

$426.0 | 2025-03-22 | |

| Aaron | AR00E61O-1g |

1-nitroso-4-piperidone |

55556-91-7 | 95% | 1g |

$1715.00 | 2023-12-15 | |

| 1PlusChem | 1P00E5TC-5g |

1-nitroso-4-piperidone |

55556-91-7 | 95% | 5g |

$4465.00 | 2024-04-29 | |

| Aaron | AR00E61O-100mg |

1-nitroso-4-piperidone |

55556-91-7 | 95% | 100mg |

$611.00 | 2023-12-15 | |

| Aaron | AR00E61O-250mg |

1-nitroso-4-piperidone |

55556-91-7 | 95% | 250mg |

$860.00 | 2023-12-15 | |

| A2B Chem LLC | AG59920-5g |

1-nitroso-4-piperidone |

55556-91-7 | 95% | 5g |

$3785.00 | 2024-04-19 | |

| A2B Chem LLC | AG59920-250mg |

1-nitroso-4-piperidone |

55556-91-7 | 95% | 250mg |

$674.00 | 2024-04-19 |

N-Nitroso-4-piperidone 関連文献

-

1. Oxidation of N-nitrosodibenzylamine and related compounds by metalloporphyrin-catalysed model systems for the cytochrome P450 dependent mono-oxygenasesJohn R. Lindsay Smith,Michael W. Nee,J. Barry Noar,Thomas C. Bruice J. Chem. Soc. Perkin Trans. 2 1984 255

N-Nitroso-4-piperidoneに関する追加情報

Professional Introduction to N-Nitroso-4-piperidone (CAS No. 55556-91-7)

N-Nitroso-4-piperidone, a compound with the chemical formula C₆H₆N₂O₃, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. The CAS number 55556-91-7 provides a unique identifier for this compound, facilitating its recognition and study in various scientific contexts. This introduction delves into the compound's structure, properties, and recent advancements in its application, particularly in medicinal chemistry and drug development.

The molecular structure of N-Nitroso-4-piperidone features a nitroso group (-NO) attached to a piperidine ring, which is a six-membered heterocyclic amine containing one nitrogen atom. This structural motif imparts unique reactivity and biological potential, making it a subject of interest for researchers exploring novel therapeutic agents. The nitroso group is known for its ability to participate in various chemical transformations, including nucleophilic addition and redox reactions, which are pivotal in synthetic organic chemistry.

In recent years, N-Nitroso-4-piperidone has garnered attention for its role as an intermediate in the synthesis of more complex pharmacophores. Its piperidine core is a common scaffold in many bioactive molecules, including antiviral and anticancer agents. The nitroso functional group can be further modified or incorporated into larger structures to enhance specific biological activities. For instance, researchers have explored its use in developing inhibitors targeting enzymes involved in cancer metabolism.

One of the most compelling aspects of N-Nitroso-4-piperidone is its potential in medicinal chemistry. The compound's ability to undergo selective modifications allows chemists to fine-tune its properties for targeted therapeutic effects. Recent studies have highlighted its utility in designing molecules that interact with specific biological pathways. For example, derivatives of N-Nitroso-4-piperidone have been investigated for their inhibitory effects on kinases and proteases that play crucial roles in tumor progression.

The synthesis of N-Nitroso-4-piperidone itself is a fascinating area of research. Traditional methods often involve the nitrosation of piperidine derivatives under controlled conditions to introduce the nitroso group. However, recent advancements have focused on greener and more efficient synthetic routes. Catalytic methods using transition metals have been explored to improve yield and selectivity while reducing environmental impact. These innovations align with the broader trend toward sustainable chemistry practices.

Biologically, N-Nitroso-4-piperidone has shown promise in preclinical studies as a potential lead compound for drug development. Its structural features make it amenable to further derivatization, allowing researchers to optimize its pharmacokinetic and pharmacodynamic properties. For instance, modifications aimed at improving solubility or reducing toxicity have been explored to enhance its therapeutic index. Such efforts are critical in translating promising candidates from the laboratory to clinical applications.

The role of computational chemistry in studying N-Nitroso-4-piperidone cannot be overstated. Molecular modeling techniques have enabled researchers to predict the compound's behavior in biological systems with high accuracy. These simulations help identify potential binding interactions with target proteins and assess metabolic stability. By integrating experimental data with computational insights, scientists can accelerate the discovery process and reduce the time required to bring new drugs to market.

Recent breakthroughs in understanding the mechanisms of action of nitroso compounds have further illuminated the potential of N-Nitroso-4-piperidone. Studies have revealed that the nitroso group can participate in redox reactions within biological systems, influencing cellular signaling pathways. This knowledge has opened new avenues for developing therapeutics that modulate these pathways selectively. Such discoveries underscore the importance of continued research into this class of compounds.

The future direction of research on N-Nitroso-4-piperidone is likely to focus on expanding its applications across multiple therapeutic areas. Innovations in synthetic methodologies will continue to drive the development of novel derivatives with enhanced properties. Additionally, interdisciplinary approaches combining organic chemistry, biochemistry, and computational science will be essential in unlocking the full potential of this compound.

In conclusion,N-Nitroso-4-piperidone (CAS No. 55556-91-7) represents a significant molecule with diverse applications in pharmaceutical chemistry and drug development。 Its unique structural features and reactivity make it a valuable tool for researchers exploring new therapeutic strategies。 As scientific understanding advances,the applications of this compound are expected to grow,leading to innovative treatments for various diseases。

55556-91-7 (N-Nitroso-4-piperidone) 関連製品

- 185040-35-1(4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde)

- 2680697-67-8(tert-butyl N-{3-(fluoromethyl)-1-methoxycyclobutylmethyl}carbamate)

- 1361833-54-6(4-(3,5-Dichlorophenyl)-2-fluoropyridine)

- 91216-38-5(7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione)

- 56917-42-1(4-Ethynyl-2-fluoro-1,1'-biphenyl)

- 2171627-79-3(2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-dimethylpentanoic acid)

- 1855646-12-6({2-ethoxybicyclo[2.2.2]octan-2-yl}methanamine)

- 2172071-74-6(1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide)

- 2229386-10-9(tert-butyl 3-4-(trifluoromethyl)pyridin-3-ylpiperazine-1-carboxylate)

- 1351661-99-8(2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide)